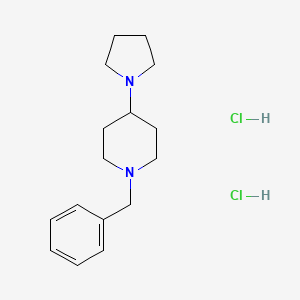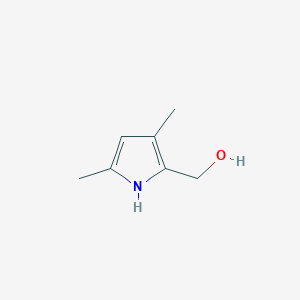
1,1,3-Trihydroperfluoropropyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl chloroformate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the formation of unwanted by-products. The reaction is exothermic and requires careful temperature control to ensure the safety and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of 2,2,3,3-tetrafluoropropyl chloroformate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the overall yield and purity of the product . The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding carbamates and carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3-tetrafluoropropanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Carbamates and carbonates.
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and carbon dioxide.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl chloroformate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups (e.g., amines, alcohols) to form stable covalent bonds . This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon . The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropyl chloroformate can be compared with other fluorinated chloroformates, such as:
2,2,3,3-Tetrafluoropropyl methacrylate: This compound is used in the synthesis of fluorinated polymers and exhibits similar reactivity due to the presence of fluorine atoms.
2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate: This compound is used as a derivatizing agent in analytical chemistry and has higher fluorine content, which enhances its reactivity and stability.
2,3,4,5,6-Pentafluorobenzyl chloroformate: This compound is also used as a derivatizing agent and exhibits unique reactivity due to the presence of a benzyl group.
The uniqueness of 2,2,3,3-tetrafluoropropyl chloroformate lies in its balance of reactivity and stability, making it a versatile reagent in various chemical and industrial applications .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O2/c5-3(10)11-1-4(8,9)2(6)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKESLGCGNOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
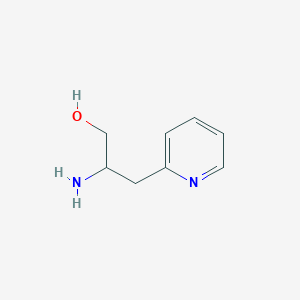
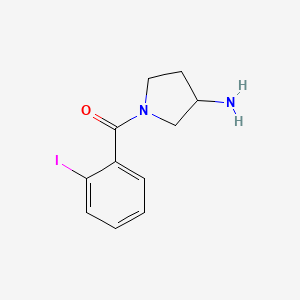
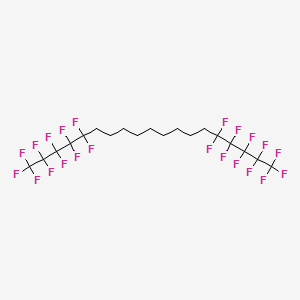


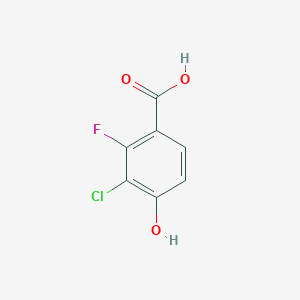
![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)




